molecular formula C18H15NO4 B12697494 2-Oxazolepropanoic acid, 5-(4-hydroxyphenyl)-4-phenyl- CAS No. 90044-49-8

2-Oxazolepropanoic acid, 5-(4-hydroxyphenyl)-4-phenyl-

Cat. No.: B12697494
CAS No.: 90044-49-8
M. Wt: 309.3 g/mol
InChI Key: YAISBCRKKPIEOS-UHFFFAOYSA-N
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Description

2-Oxazolepropanoic acid, 5-(4-hydroxyphenyl)-4-phenyl- is a compound that belongs to the oxazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolepropanoic acid, 5-(4-hydroxyphenyl)-4-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-hydroxybenzaldehyde with phenylacetic acid in the presence of a dehydrating agent to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolepropanoic acid, 5-(4-hydroxyphenyl)-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-Oxazolepropanoic acid, 5-(4-hydroxyphenyl)-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxazolepropanoic acid, 5-(4-hydroxyphenyl)-4-phenyl- involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways, leading to its observed biological effects. For example, it may inhibit tyrosine kinases or cyclooxygenase enzymes, contributing to its anticancer and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3´-Pyridyl)-5-phenyloxazole
  • 2,5-Diphenyloxazole
  • Aleglitazar
  • Ditazole
  • Mubritinib
  • Oxaprozin

Uniqueness

2-Oxazolepropanoic acid, 5-(4-hydroxyphenyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of hydroxyphenyl and phenyl groups contributes to its diverse pharmacological properties, making it a valuable compound for further research and development.

Properties

CAS No.

90044-49-8

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

3-[5-(4-hydroxyphenyl)-4-phenyl-1,3-oxazol-2-yl]propanoic acid

InChI

InChI=1S/C18H15NO4/c20-14-8-6-13(7-9-14)18-17(12-4-2-1-3-5-12)19-15(23-18)10-11-16(21)22/h1-9,20H,10-11H2,(H,21,22)

InChI Key

YAISBCRKKPIEOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=C(C=C3)O

Origin of Product

United States

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